2-prop-2-enyl-4H-isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylisoquinoline-1,3 (2H, 4H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline core with an allyl group and two keto groups, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-enyl-4H-isoquinoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline or its derivatives.
Oxidation: The formation of the keto groups is accomplished through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Allylisoquinoline-1,3 (2H, 4H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.
Scientific Research Applications
2-Allylisoquinoline-1,3 (2H, 4H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-prop-2-enyl-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A related compound with a nitrogen atom in a different position.
Naphthalimide: A structurally similar compound with different biological activities.
Uniqueness
2-Allylisoquinoline-1,3 (2H, 4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
CAS No. |
22367-13-1 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-prop-2-enyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-11(14)8-9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 |
InChI Key |
ZUFBWOQXGQDYHI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.